4-Butylbenzamide

Vue d'ensemble

Description

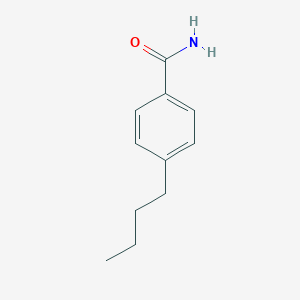

4-Butylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide, where the benzene ring is substituted with a butyl group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Butylbenzamide can be synthesized through the direct condensation of 4-butylbenzoic acid and ammonia or an amine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. One common method is the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is considered green and efficient, providing high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 4-Butylbenzoic acid.

Reduction: 4-Butylbenzylamine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that 4-butylbenzamide exhibits potential as an anti-inflammatory agent . It has been shown to modulate biological pathways related to pain and inflammation, making it a candidate for further pharmacological studies. Its structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can significantly influence its efficacy against inflammatory conditions .

Neuroprotective Effects

A notable study has demonstrated that certain benzamide derivatives, including compounds related to this compound, exhibit strong activity against neurodegenerative diseases such as Parkinson's disease. These compounds were found to prevent MPTP-induced reduction of dopamine levels in experimental models, indicating their potential for neuroprotection .

Agricultural Applications

In agricultural research, this compound derivatives have been synthesized and tested for their preventive activity against rice blast disease caused by Pyricularia oryzae. These studies highlight the compound's potential use in developing new fungicides or agricultural treatments .

Material Science Applications

This compound is also explored in material science for its unique properties. Its bulky tert-butyl group influences solubility and interaction with various biological targets compared to simpler benzamides, enhancing its efficacy as a pharmaceutical agent while affecting its physical properties such as melting point and stability .

Case Studies and Research Findings

- Study on Inflammatory Pathways : A study investigating the effects of this compound on inflammatory pathways revealed significant modulation of cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Neuroprotective Activity : Research conducted on benzamide derivatives showed that this compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection.

- Agricultural Efficacy : Experimental results from tests on rice plants treated with this compound derivatives demonstrated a marked reduction in disease severity caused by Pyricularia oryzae, indicating its effectiveness as a fungicide.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzamide | Simple amide | Basic structure; serves as a parent compound for derivatives. |

| 4-Methylbenzamide | Aromatic amide | Slightly more lipophilic; used in similar applications. |

| N,N-Dimethyl-4-tert-butylbenzamide | Dimethyl derivative | Enhanced lipophilicity; studied for different biological activities. |

Mécanisme D'action

The mechanism of action of 4-butylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with protein-arginine deiminase type-4, affecting protein function and cellular processes .

Comparaison Avec Des Composés Similaires

Benzamide: The parent compound without the butyl substitution.

4-Methylbenzamide: A similar compound with a methyl group instead of a butyl group.

4-Ethylbenzamide: A compound with an ethyl group substitution.

Uniqueness: 4-Butylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group increases its hydrophobicity and may influence its biological activity compared to other benzamide derivatives .

Activité Biologique

4-Butylbenzamide, a derivative of benzamide, has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group at the para position of the benzamide moiety. Its chemical structure can be represented as follows:

This structure influences its interaction with biological targets, particularly in the central nervous system (CNS) and other physiological systems.

Sigma Receptor Binding

Recent studies have explored the binding affinity of this compound to sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R). In vitro assays demonstrated that this compound exhibited selective binding to these receptors, which play crucial roles in neuroprotection and modulation of neurotransmitter systems. The compound showed a Ki value in the low nanomolar range for S1R, indicating strong affinity and potential for therapeutic application in CNS disorders .

| Receptor | Ki (nM) | Selectivity |

|---|---|---|

| Sigma-1 | 1.2 - 3.6 | High |

| Sigma-2 | Up to 1400 | Moderate |

Anti-Angiogenic Activity

This compound has also been evaluated for its anti-angiogenic properties. Studies involving rat aortic ring assays revealed that it effectively inhibited microvessel outgrowth, suggesting potential applications in cancer therapy by targeting tumor angiogenesis. The compound's mechanism appears to involve modulation of vascular endothelial growth factor (VEGF) signaling pathways .

Neuroprotective Effects

In animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's, this compound demonstrated significant neuroprotective effects. It was shown to reduce neuronal death induced by neurotoxins like MPTP, thereby preserving dopaminergic function. This property is attributed to its ability to modulate sigma receptor activity, which is linked to neuroprotection .

Agricultural Applications

Research into the agricultural applications of this compound has highlighted its effectiveness against plant pathogens. A study on rice blast disease (caused by Pyricularia oryzae) showed that the compound exhibited preventive activity, suggesting its potential as a biopesticide .

The biological activity of this compound can be attributed to several mechanisms:

- Sigma Receptor Modulation : Binding to sigma receptors alters intracellular calcium levels and influences neurotransmitter release.

- Inhibition of Angiogenesis : By interfering with VEGF signaling, it reduces endothelial cell proliferation and migration.

- Antimicrobial Properties : Its structural characteristics allow it to disrupt microbial cell membranes.

Propriétés

IUPAC Name |

4-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINRIKJBULSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384251 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107377-07-1 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.